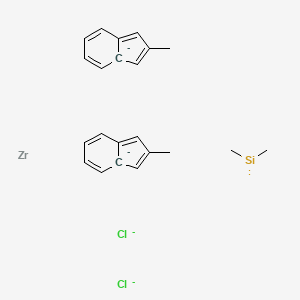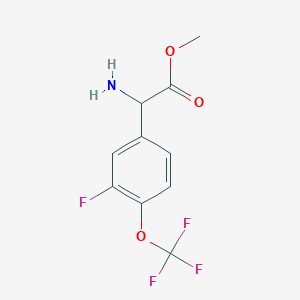
(S)-methyl 2-amino-2-(3-fluoro-4-(trifluoromethoxy)phenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-methyl 2-amino-2-(3-fluoro-4-(trifluoromethoxy)phenyl)acetate is a chiral compound with significant interest in various scientific fields due to its unique structural features. The presence of fluorine atoms and a trifluoromethoxy group imparts distinct chemical properties, making it a valuable compound in medicinal chemistry and other research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-methyl 2-amino-2-(3-fluoro-4-(trifluoromethoxy)phenyl)acetate typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 3-fluoro-4-(trifluoromethoxy)benzaldehyde.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with a suitable amine to form an imine intermediate.
Reduction: The imine is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.
Esterification: The amine is esterified with methyl chloroformate under basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(S)-methyl 2-amino-2-(3-fluoro-4-(trifluoromethoxy)phenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium methoxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
(S)-methyl 2-amino-2-(3-fluoro-4-(trifluoromethoxy)phenyl)acetate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-methyl 2-amino-2-(3-fluoro-4-(trifluoromethoxy)phenyl)acetate involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
®-methyl 2-amino-2-(3-fluoro-4-(trifluoromethoxy)phenyl)acetate: The enantiomer of the compound with different biological activity.
3-(Trifluoromethyl)benzylamine: A structurally related compound with different functional groups.
4-(Trifluoromethoxy)phenylacetylene: Another related compound with distinct chemical properties.
Uniqueness
(S)-methyl 2-amino-2-(3-fluoro-4-(trifluoromethoxy)phenyl)acetate is unique due to its specific stereochemistry and the presence of both fluorine and trifluoromethoxy groups, which confer unique reactivity and biological activity compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H9F4NO3 |
|---|---|
Molecular Weight |
267.18 g/mol |
IUPAC Name |
methyl 2-amino-2-[3-fluoro-4-(trifluoromethoxy)phenyl]acetate |
InChI |
InChI=1S/C10H9F4NO3/c1-17-9(16)8(15)5-2-3-7(6(11)4-5)18-10(12,13)14/h2-4,8H,15H2,1H3 |
InChI Key |
KAZSKXDGGNIAJB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC(=C(C=C1)OC(F)(F)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-[2-[Hydroxy(phenyl)methyl]naphthalen-1-yl]naphthalen-2-yl]prop-2-en-1-ol](/img/structure/B12282926.png)
![(1R,2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid](/img/structure/B12282929.png)
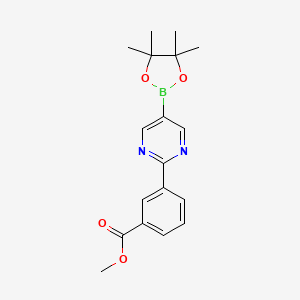
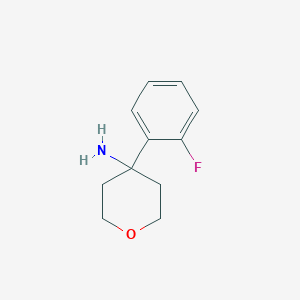
![Benzyl octahydro-6H-pyrido[3,4-b][1,4]thiazine-6-carboxylate 4,4-dioxide hydrochloride](/img/structure/B12282948.png)
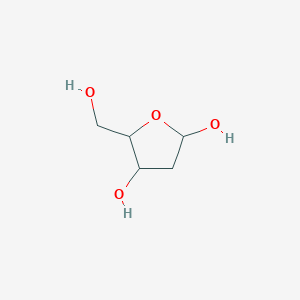


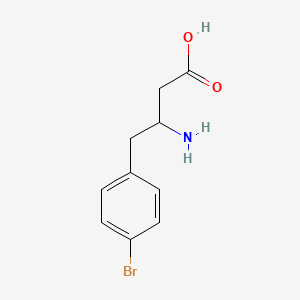
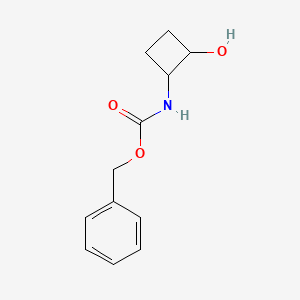
![4-((4-(1-Propyl-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-yl)amino)benzenesulfonamide](/img/structure/B12282976.png)
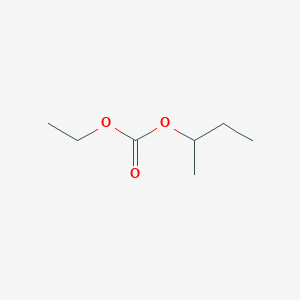
![Benzenamine, 4-[(4-aminocyclohexyl)methyl]-](/img/structure/B12283003.png)
